molecular formula C19H21N3O3S2 B3414905 2-[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-propylacetamide CAS No. 946384-32-3

2-[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-propylacetamide

Cat. No. B3414905
CAS RN: 946384-32-3
M. Wt: 403.5 g/mol
InChI Key: WDZABGSBSSXYHH-UHFFFAOYSA-N
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Description

The compound “2-[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-propylacetamide” is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The 1,2,4-benzothiadiazine-1,1-dioxide ring is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Molecular Structure Analysis

The molecular formula of the compound is C23H20ClN3O4S2 . The structure is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring, which can have various functional groups attached to it .


Physical And Chemical Properties Analysis

The molecular formula of the compound is C23H20ClN3O4S2, and its average mass is 502.006 Da . Detailed physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which include the compound , have been reported to possess antimicrobial properties . This suggests that they could be used in the development of new antimicrobial drugs.

Antiviral Activity

These compounds have also been found to exhibit antiviral activity . This indicates potential applications in the treatment of various viral infections.

Antihypertensive Properties

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been associated with antihypertensive effects . This suggests that they could be used in the management of high blood pressure.

Antidiabetic Applications

These compounds have shown potential in the treatment of diabetes . This could lead to the development of new antidiabetic medications.

Anticancer Applications

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives have demonstrated anticancer properties . This suggests potential applications in cancer therapy.

KATP Channel Activation

These compounds have been reported to act as KATP channel activators . This could have implications in various physiological processes, including the regulation of insulin secretion and vascular tone.

AMPA Receptor Modulation

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been found to modulate AMPA receptors . This suggests potential applications in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 1,2,4-benzothiadiazine-1,1-dioxide derivatives can vary depending on their functional groups . They have been reported to exhibit antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and more . The specific mechanism of action for “2-[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-propylacetamide” is not specified in the available resources.

properties

IUPAC Name

2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-2-12-20-18(23)14-26-19-21-27(24,25)17-11-7-6-10-16(17)22(19)13-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZABGSBSSXYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NS(=O)(=O)C2=CC=CC=C2N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-propylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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